molecular formula C32H22F6N2O4 B4937369 N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)

N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)

Cat. No. B4937369
M. Wt: 612.5 g/mol
InChI Key: DEKYVCKXXPEQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BTF, and it is a synthetic compound that has been extensively studied in recent years.

Scientific Research Applications

N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that BTF has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, BTF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is not fully understood. However, studies have shown that BTF can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, BTF has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) has several biochemical and physiological effects. Studies have shown that BTF can inhibit the activity of several enzymes that are involved in cancer cell growth and inflammation. Additionally, BTF has been shown to induce apoptosis in cancer cells, leading to their death. BTF has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) in lab experiments is its high potency. BTF has been shown to be effective at low concentrations, making it a cost-effective compound to use in experiments. Additionally, BTF has a long half-life, which allows for extended exposure times in experiments. However, one limitation of using BTF in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide). One area of research that holds promise is the development of BTF-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTF and its potential applications in other areas of scientific research. Finally, research is needed to develop more efficient synthesis methods for BTF that can be scaled up for commercial production.

Synthesis Methods

The synthesis of N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide) is a complex process that involves several steps. The first step involves the preparation of 4,6-dibromo-1,3-phenylenediamine, which is then reacted with 1-naphthoic acid in the presence of a suitable base to produce the desired compound. The final product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

properties

IUPAC Name

N-[5-(naphthalene-1-carbonylamino)-2,4-bis(2,2,2-trifluoroethoxy)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F6N2O4/c33-31(34,35)17-43-27-16-28(44-18-32(36,37)38)26(40-30(42)24-14-6-10-20-8-2-4-12-22(20)24)15-25(27)39-29(41)23-13-5-9-19-7-1-3-11-21(19)23/h1-16H,17-18H2,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKYVCKXXPEQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3OCC(F)(F)F)OCC(F)(F)F)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(naphthalene-1-carbonylamino)-2,4-bis(2,2,2-trifluoroethoxy)phenyl]naphthalene-1-carboxamide

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